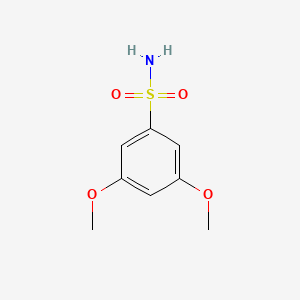

3,5-Dimethoxybenzene-1-sulfonamide

描述

Thematic Significance of the Sulfonamide Functional Group in Organic Chemistry

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern organic and medicinal chemistry. frontiersrj.comajchem-b.comnih.gov Since the discovery of sulfonamide-containing antibacterial drugs, this motif has been integral to the development of a vast array of therapeutic agents. nih.govpexacy.com Sulfonamides are found in drugs used to treat a wide spectrum of conditions, including bacterial infections, diabetes, inflammation, and cancer. frontiersrj.comnih.govresearchgate.net

Beyond its direct pharmacological applications, the sulfonamide group holds significant thematic importance in chemical science. It is recognized as a key bioisostere of the carboxylic acid group, meaning it can often replace a carboxylic acid in a drug molecule while maintaining or even enhancing biological activity. tandfonline.comuaeu.ac.aeresearchgate.net This is attributed to its similar acidic properties and ability to participate in hydrogen bonding interactions with biological targets. nih.gov Chemically, the sulfonamide group is valued for its stability against hydrolysis and metabolic degradation, making it a robust component in drug design. nih.govresearchgate.net Furthermore, it serves as a versatile synthetic handle and building block in the construction of more complex molecules. ajchem-b.comresearcher.life

Aromatic Dimethoxy Systems: Synthetic Utility and Prevalent Structural Motifs

Aromatic systems bearing two methoxy (B1213986) groups are prevalent in chemical synthesis and are common motifs in natural products. The specific 1,3-dimethoxy substitution pattern, as seen in the subject compound, is derived from phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a core unit in numerous bioactive natural compounds. anu.edu.au The two methoxy groups are strongly electron-donating, which significantly activates the benzene (B151609) ring towards electrophilic substitution and other chemical transformations.

This electronic activation makes dimethoxybenzene derivatives valuable intermediates in organic synthesis. For instance, the related 3,5-dimethoxybenzyl moiety can be converted into a stable organolithium reagent, which can then be reacted with various electrophiles to build complex molecular architectures. researchgate.net The presence of methoxy groups in a molecule can also enhance its biological activity by influencing its ability to bind to specific biological targets. sciforum.net

Historical and Current Research Trajectories in Sulfonamide-Bearing Benzene Derivatives

The journey of sulfonamide-bearing benzene derivatives, or benzenesulfonamides, began with the revolutionary discovery of sulfa drugs in the 1930s, which were the first effective systemic antimicrobial agents. nih.govpexacy.com This initial breakthrough spurred decades of research, leading to the synthesis of thousands of derivatives to improve efficacy and reduce side effects.

Current research has moved beyond antibacterial applications and now explores benzenesulfonamides for a much wider range of therapeutic targets. A major focus is on their use as enzyme inhibitors. ajchem-b.com For example, numerous benzenesulfonamide (B165840) derivatives have been designed and synthesized as potent inhibitors of carbonic anhydrases, a family of enzymes implicated in diseases like glaucoma and certain types of cancer. nih.govresearchgate.net Modern research also focuses on developing novel and more efficient synthetic methods for this class of compounds and incorporating them into complex molecules to develop inhibitors for viral diseases, inflammation, and cancer. researcher.lifenih.govnih.govnih.gov The market for benzenesulfonamide and its derivatives continues to grow, driven by its expanding applications in both pharmaceuticals and material science. businessresearchinsights.com

Rationale for Investigating 3,5-Dimethoxybenzene-1-sulfonamide: Bridging Synthetic and Mechanistic Frontiers

While extensive research has not been published on this compound itself, a strong rationale for its investigation can be constructed from the principles of medicinal chemistry and synthetic design. The compound represents a hybrid structure combining a proven pharmacophore (the benzenesulfonamide) with a synthetically versatile and electronically rich aromatic system (the 3,5-dimethoxybenzene moiety).

The investigation of this specific molecule is a logical step in the systematic exploration of structure-activity relationships (SAR) within the benzenesulfonamide class. nih.govresearchgate.net The two electron-donating methoxy groups would significantly alter the electronic properties of the sulfonamide group compared to unsubstituted or electron-withdrawn benzenesulfonamides. This could lead to novel binding interactions with biological targets, potentially resulting in new selective enzyme inhibitors. The compound serves as an ideal candidate for screening in various biological assays, particularly those targeting enzymes where sulfonamides have shown promise.

From a synthetic perspective, the activated aromatic ring of this compound offers a platform for further functionalization. The ring could undergo various electrophilic substitution reactions at positions ortho and para to the methoxy groups, allowing for the creation of a library of more complex derivatives for further study. Therefore, this compound bridges synthetic and mechanistic frontiers by providing a simple, yet promising, scaffold for both the discovery of new bioactive molecules and the development of new synthetic methodologies.

Overview of Research Objectives and Scope of the Scholarly Article

This article aims to provide a comprehensive chemical profile of this compound by situating it within the broader context of organic and medicinal chemistry. The primary objectives are:

To detail the fundamental chemical and physical properties of the compound.

To explore the thematic importance of its constituent parts: the sulfonamide functional group and the dimethoxyaromatic system.

To review the historical and current research landscape for the broader class of benzenesulfonamide derivatives.

To present a clear scientific rationale for the synthesis and investigation of this compound as a target for future research.

The scope is strictly limited to the chemical and synthetic aspects of the compound and its related structures.

Chemical and Physical Properties

The fundamental properties of this compound and its direct synthetic precursor are summarized below.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem CID 54060776.

Table 2: Properties of 3,5-Dimethoxybenzene-1-sulfonyl chloride (Precursor)

Data sourced from LookChem and PubChem CID 15567167.

Compound Name Reference

Table 3: List of Chemical Compounds Mentioned

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZICDJOKKYGTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261618-39-6 | |

| Record name | 3,5-dimethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 3,5 Dimethoxybenzene 1 Sulfonamide and Its Derivatives

De Novo Synthesis of the 3,5-Dimethoxybenzene-1-sulfonamide Core

The construction of the this compound framework is a multi-step process that begins with readily available starting materials and proceeds through key intermediates. Understanding the retrosynthesis and the individual synthetic steps is crucial for efficient and high-yielding production.

Retrosynthetic Analysis and Key Precursor Chemistry

A retrosynthetic analysis of this compound reveals a logical path for its synthesis. The primary disconnection occurs at the sulfonamide bond (C-N bond), leading back to 3,5-dimethoxybenzene-1-sulfonyl halide and ammonia (B1221849) or an ammonia equivalent. A further disconnection of the sulfonyl halide at the carbon-sulfur bond (C-S bond) points to the key precursor, 1,3-dimethoxybenzene (B93181), and a sulfonating agent.

Figure 1: Retrosynthetic Analysis of this compound

The chemistry of the key precursor, 1,3-dimethoxybenzene, is central to this synthetic strategy. vulcanchem.comgoogle.comnih.gov This aromatic ether is activated towards electrophilic substitution by the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of 1,3-dimethoxybenzene, the 2-, 4-, and 6-positions are activated. The synthesis of the desired 3,5-disubstituted pattern, therefore, requires careful control of the reaction conditions to achieve the desired regioselectivity.

Direct Sulfonylation Methods: Regioselective Approaches to 3,5-Dimethoxybenzene-1-sulfonyl Halides

The direct sulfonylation of 1,3-dimethoxybenzene is a critical step in the synthesis of the target sulfonamide. The most common method for introducing a sulfonyl group onto an aromatic ring is through reaction with a sulfonating agent, typically chlorosulfonic acid. researchgate.netchemicalbook.com

The two methoxy groups in 1,3-dimethoxybenzene are ortho, para-directing. This means that electrophilic substitution is expected to occur at the 2-, 4-, or 6-positions. However, due to steric hindrance between the two methoxy groups, substitution at the 2-position is generally disfavored. Therefore, the primary products of electrophilic substitution are expected to be the 4- and 6-isomers. To obtain the desired 3,5-disubstituted product, which is electronically disfavored, specific reaction conditions or alternative strategies might be necessary. While direct chlorosulfonation of 1,3-dimethoxybenzene is expected to yield a mixture of isomers, careful optimization of reaction temperature and the use of specific solvents might influence the regiochemical outcome.

An alternative approach involves the sulfonation of 1,3-dimethoxybenzene with sulfuric acid to produce the corresponding sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride. This two-step process can sometimes offer better control over the reaction.

| Reactant | Reagent | Product | Notes |

| 1,3-Dimethoxybenzene | Chlorosulfonic Acid | 3,5-Dimethoxybenzene-1-sulfonyl chloride (and isomers) | Reaction requires careful temperature control to manage regioselectivity. |

| 1,3-Dimethoxybenzene | 1. Sulfuric Acid 2. Thionyl Chloride/PCl5 | 3,5-Dimethoxybenzene-1-sulfonyl chloride (and isomers) | Two-step process that may offer better control over the reaction. |

Table 1: Synthetic Approaches to 3,5-Dimethoxybenzene-1-sulfonyl Chloride

Amidation Reactions for Sulfonamide Formation

Once the 3,5-dimethoxybenzene-1-sulfonyl halide, typically the chloride, is obtained, the final step in the synthesis of the core structure is the amidation reaction. This involves the reaction of the sulfonyl chloride with ammonia or a suitable ammonia equivalent. ccspublishing.org.cn

A straightforward and practical method involves the use of ammonium (B1175870) salts, such as ammonium chloride, in the presence of a suitable solvent like N-methylpyrrolidone (NMP). ccspublishing.org.cn The NMP can act as a scavenger for the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the formation of the desired sulfonamide. ccspublishing.org.cn This method avoids the need for handling gaseous ammonia directly.

| Reactant | Reagent | Product |

| 3,5-Dimethoxybenzene-1-sulfonyl chloride | Ammonium Chloride / NMP | This compound |

| 3,5-Dimethoxybenzene-1-sulfonyl chloride | Aqueous Ammonia | This compound |

Table 2: Amidation of 3,5-Dimethoxybenzene-1-sulfonyl Chloride

Alternative Synthetic Routes: Exploring Novel Pathway Efficiencies

While the direct sulfonylation of 1,3-dimethoxybenzene is the most common route, alternative synthetic pathways can be explored to potentially improve efficiency or overcome challenges in regioselectivity. One such approach could involve the synthesis of a pre-functionalized benzene (B151609) ring containing the desired 3,5-dimethoxy substitution pattern and a group that can be readily converted to a sulfonamide. For instance, starting with a compound that already has a sulfonyl group or a precursor to it in the desired position could be a viable strategy. However, specific examples for the synthesis of this compound through such alternative routes are not widely reported in the literature.

Derivatization and Functionalization Strategies of the Sulfonamide Moiety

The sulfonamide group in this compound offers a reactive handle for further derivatization, allowing for the synthesis of a diverse library of related compounds with potentially new properties.

N-Alkylation and N-Acylation Reactions of the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide is nucleophilic and can undergo both alkylation and acylation reactions. These transformations are valuable for modifying the steric and electronic properties of the molecule.

N-Alkylation: The N-alkylation of sulfonamides can be achieved using various alkylating agents, such as alkyl halides or alcohols, under basic conditions. The use of a base is necessary to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

N-Acylation: N-acylation of sulfonamides can be accomplished using acylating agents like acyl chlorides or anhydrides. researchgate.netepa.govresearchgate.netsemanticscholar.org These reactions are typically carried out in the presence of a base to facilitate the reaction. N-acylsulfonamides are an important class of compounds with various applications.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-3,5-dimethoxybenzene-1-sulfonamide |

| N-Alkylation | Alcohol, Catalyst | N-Alkyl-3,5-dimethoxybenzene-1-sulfonamide |

| N-Acylation | Acyl Chloride, Base | N-Acyl-3,5-dimethoxybenzene-1-sulfonamide |

| N-Acylation | Acyl Anhydride, Base | N-Acyl-3,5-dimethoxybenzene-1-sulfonamide |

Table 3: Derivatization of the Sulfonamide Moiety

Transformations Involving Sulfonyl Radical Intermediates

While direct transformations involving sulfonyl radical intermediates of this compound are not extensively documented in the provided search results, the broader context of sulfonamide chemistry suggests potential pathways. Oxidative cross-coupling reactions of sulfonamide antimicrobials have been investigated, demonstrating their potential to be incorporated into larger molecular structures. nih.gov For instance, the transformation of sulfonamides can be mediated by phenoloxidases in the presence of specific phenolic compounds like o-diphenols and 2,6-dimethoxyphenols. nih.gov Direct oxidation by agents like acid birnessite has also been shown to be significant. nih.gov These findings indicate that the sulfonamide group can participate in radical-mediated coupling reactions, which could be a viable, though less explored, strategy for derivatizing the this compound core.

Metal-Catalyzed Cross-Coupling Strategies at the Sulfonamide Nitrogen

Metal-catalyzed cross-coupling reactions represent a powerful tool for the N-functionalization of sulfonamides. Nickel-catalyzed cross-coupling of sulfonamides with (hetero)aryl chlorides has emerged as a significant advancement, previously only achievable with palladium catalysis. nih.gov This method utilizes air-stable (L)NiCl(o-tol) pre-catalysts, where L can be ligands like PhPAd-DalPhos and PAd2-DalPhos, and notably, does not require photocatalysis. nih.gov The scope of this nickel-catalyzed C-N cross-coupling is extensive, accommodating a wide range of (pseudo)halide electrophiles including chlorides, bromides, iodides, and tosylates. nih.gov

| Catalyst System | Electrophile Scope | Key Features |

| (L)NiCl(o-tol) | (Hetero)aryl Chlorides, Bromides, Iodides, Tosylates | Air-stable pre-catalyst, no photocatalysis required. nih.gov |

| Palladium Catalysts | Aryl Halides | Traditionally used for C-N cross-coupling of sulfonamides. |

Chemical Transformations of the Dimethoxybenzene Aromatic Nucleus

The dimethoxybenzene ring of this compound is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The two methoxy groups in the 3 and 5 positions are activating and ortho-, para-directing. lkouniv.ac.inlibretexts.org The sulfonamide group, on the other hand, is generally a deactivating and meta-directing group. lkouniv.ac.in This interplay of directing effects governs the regioselectivity of EAS reactions on the this compound nucleus.

Given the strong activating nature of the methoxy groups, electrophilic attack is expected to occur at the positions ortho to both methoxy groups (the 2, 4, and 6 positions). The sulfonamide group at position 1 will direct incoming electrophiles to the meta position (positions 3 and 5, which are already substituted). Therefore, the regiochemical outcome will be predominantly controlled by the powerful ortho-directing ability of the two methoxy groups, leading to substitution at the 2, 4, or 6 positions. The use of solid catalysts like zeolites can sometimes enhance para-selectivity in EAS reactions under milder conditions. researchgate.net

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method involves the deprotonation of the position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgorganic-chemistry.org Both methoxy and sulfonamide groups can act as DMGs. wikipedia.orgorganic-chemistry.org The O-carbamate group is noted as one of the strongest DMGs. nih.gov

In the case of this compound, the methoxy groups at the 3 and 5 positions can direct metalation to the 2, 4, and 6 positions. wikipedia.org The sulfonamide group at position 1 would also direct metalation to the ortho positions (2 and 6). This convergence of directing effects strongly favors functionalization at the 2 and 6 positions. The choice of the organolithium reagent and reaction conditions can influence the efficiency and selectivity of the metalation. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org Common examples include the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Kumada couplings. libretexts.org These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst. libretexts.orgyoutube.com

To apply these methods to this compound, the aromatic ring would first need to be halogenated, for instance, via an electrophilic aromatic substitution reaction as described in section 2.3.1. The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions to introduce a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. libretexts.orgmdpi.com The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

| Cross-Coupling Reaction | Organometallic Reagent | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Stille | Organotin compound | C-C |

| Hiyama | Organosilicon compound | C-C |

| Negishi | Organozinc compound | C-C |

| Kumada-Corriu | Grignard reagent (Organomagnesium) | C-C |

Asymmetric Synthesis Approaches Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into asymmetric synthesis can lead to the formation of chiral molecules with potential biological activity. While specific examples utilizing this exact scaffold are not detailed in the provided search results, general principles of asymmetric synthesis can be applied.

One approach involves the use of chiral auxiliaries or catalysts in conjunction with the sulfonamide scaffold. For instance, the asymmetric synthesis of optically active isoxazoline (B3343090) compounds has been achieved through a catalytic asymmetric cyclization reaction using a chiral phase-transfer catalyst. google.com This demonstrates the potential for developing catalytic enantioselective methods for derivatives of this compound.

Another strategy involves the use of enantiopure starting materials or reagents. For example, the ortho-metalation of enantiopure aromatic sulfoxides and their subsequent stereocontrolled addition to imines have been used to synthesize enantiopure benzylamines. nih.gov This highlights how a chiral sulfinyl group can direct the stereochemical outcome of a reaction. A similar approach could be envisioned where a chiral element is introduced into the this compound structure to guide asymmetric transformations. The development of synthetic routes to various 1,5-benzothiazepane scaffolds, which are important heterocyclic moieties in pharmaceuticals, often involves the use of sulfonamide-containing intermediates. nih.gov The synthesis of secondary sulfonamide derivatives with a benzothiazole (B30560) scaffold has also been reported, indicating the versatility of sulfonamides in constructing complex, and potentially chiral, heterocyclic systems. nih.gov

Principles of Green Chemistry in the Synthesis of this compound Derivatives

The application of green chemistry principles to the synthesis of pharmacologically important molecules like sulfonamides is a critical area of modern chemical research. The goal is to develop methods that are more environmentally benign, safer, and more efficient than traditional approaches. Historically, the synthesis of aromatic sulfonamides, including derivatives of this compound, has relied on the reaction of an arylsulfonyl chloride with a primary or secondary amine in the presence of an organic base and typically utilizing chlorinated or other volatile organic compounds (VOCs) as solvents. While effective, these methods often generate significant chemical waste, involve hazardous reagents, and require extensive purification procedures.

In contrast, green synthetic strategies focus on minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. For the synthesis of this compound and its derivatives, several key green chemistry principles can be applied, drawing from general advancements in sulfonamide synthesis.

Aqueous Media Synthesis

One of the most significant advances in the green synthesis of sulfonamides is the replacement of traditional organic solvents with water. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an ideal medium from a green chemistry perspective. Research has demonstrated a facile and environmentally friendly method for synthesizing sulfonamides in an aqueous medium. rsc.org This approach involves the reaction of arylsulfonyl chlorides with amino compounds using equimolar amounts, which circumvents the need for organic bases. rsc.org The pH of the reaction is controlled, and product isolation is often simplified to filtration after acidification, yielding products with excellent purity and high yields without requiring further purification. rsc.org

This methodology is directly applicable to the synthesis of N-substituted derivatives of this compound. The reaction would proceed by treating 3,5-dimethoxybenzenesulfonyl chloride with a desired amine in water, with pH control managed by an inorganic base like sodium carbonate. The poor solubility of the resulting sulfonamide product in the acidic aqueous solution facilitates its easy isolation. researchgate.net

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, represents a paradigm shift in green synthesis by eliminating the need for bulk solvents. This solvent-free approach reduces waste and can lead to different reactivity and product outcomes compared to solution-phase reactions.

A notable green strategy is the one-pot, three-component mechanochemical synthesis of aromatic sulfonamides. rsc.org This method can utilize an aryl bromide (e.g., 1-bromo-3,5-dimethoxybenzene), an amine, and a safe source of sulfur dioxide like potassium metabisulfite (B1197395) (K₂S₂O₅), facilitated by a palladium catalyst. rsc.orgrsc.org The entire transformation occurs in a ball mill, and the mechanical energy drives the reaction forward. This technique is noted for its tolerance of a wide range of functional groups and can be scaled to gram quantities, making it a viable and sustainable alternative for producing a library of this compound derivatives. rsc.orgrsc.orgthieme-connect.com

Use of Alternative and Safer Reagents

A core principle of green chemistry is the use of less hazardous chemical feedstocks. The traditional synthesis of the key intermediate, 3,5-dimethoxybenzenesulfonyl chloride, often involves chlorosulfonic acid, a highly corrosive and hazardous reagent. Modern methods seek to avoid such substances.

The following table summarizes and compares various green synthetic approaches applicable to the synthesis of sulfonamides.

Table 1: Comparison of Green Synthetic Methodologies for Sulfonamides

| Methodology | Starting Materials | Solvent/Conditions | Key Advantages | Representative Research |

| Aqueous Synthesis | Arylsulfonyl chloride, Amine | Water, Dynamic pH control | Eliminates organic solvents, simple work-up, high purity products. rsc.org | Deng & Mani, 2006 rsc.org |

| Mechanosynthesis | Aryl bromide, Amine, K₂S₂O₅ | Solvent-free, Ball milling, Pd-catalyst | Avoids bulk solvents, high atom economy, scalable. rsc.org | Iaroshenko, et al., 2021 rsc.org |

| Alternative Reagents | Sodium sulfinate, Nitroarene | Water, NaHSO₃ | Avoids hazardous sulfonyl chlorides, good yields. researchgate.net | Eid, et al., 2018 researchgate.net |

| One-Pot from Thiols | Thiol/Disulfide, Amine | Acetonitrile/Water, Oxidant (DCH) | High efficiency, avoids isolation of intermediates, cost-effective. researchgate.net | Veisi, 2010 researchgate.net |

By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be performed in a manner that is safer, more sustainable, and more aligned with the environmental responsibilities of the chemical industry.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization of 3,5 Dimethoxybenzene 1 Sulfonamide Systems

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding connectivity, functional groups, and three-dimensional arrangement.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution and the solid state. For 3,5-Dimethoxybenzene-1-sulfonamide, a combination of 1D and 2D NMR experiments would be employed for full structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), and sulfonamide protons. The two methoxy groups (-OCH₃) would appear as a sharp singlet, typically in the range of 3.6 ppm. google.com The aromatic protons on the benzene (B151609) ring would present as two signals: a triplet for the single proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions, with chemical shifts between 6.51 and 7.70 ppm. google.com The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent, often observed between 8.78 and 10.15 ppm in related structures. google.com

¹³C NMR: The carbon spectrum would corroborate the structure with signals for the methoxy carbons appearing around 55-56 ppm. google.com The aromatic carbons would generate signals in the 111-161 ppm region, with distinct shifts for the methoxy-substituted carbons (C3, C5), the sulfonamide-bearing carbon (C1), and the remaining ring carbons (C2, C4, C6). google.com

Solid-State NMR (ssNMR): While solution-state NMR provides data on the average molecular conformation, ssNMR can reveal information about the specific conformations and packing arrangements in the crystalline solid. For sulfonamides, ssNMR can distinguish between different polymorphs and identify intermolecular hydrogen bonding interactions that are key to the crystal lattice structure. bio-fount.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar functional groups reported in the literature. google.com

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| -SO₂NH₂ | 8.78 - 10.15 | - |

| -OCH₃ | ~3.6 | 55.39 - 56.06 |

| Ar-H (C2, C6) | 6.51 - 7.70 (doublet) | 111.8 - 160.1 |

| Ar-H (C4) | 6.51 - 7.70 (triplet) | 111.8 - 160.1 |

| Ar-C (C1) | - | 111.8 - 160.1 |

| Ar-C (C3, C5) | - | 111.8 - 160.1 |

High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₁NO₄S), the expected monoisotopic mass is approximately 217.0409 Da.

Advanced fragmentation analysis, typically using tandem mass spectrometry (MS/MS), elucidates the molecular structure by breaking the molecule into smaller, characteristic fragment ions. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be the parent ion. Common fragmentation pathways for aromatic sulfonamides include:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for aromatic sulfonamides involves the elimination of SO₂ (64 Da), which can occur through a rearrangement process.

Cleavage of the S-N Bond: Heterolytic cleavage of the sulfur-nitrogen bond is a common pathway, often leading to the formation of a fragment ion corresponding to the substituted benzene ring.

Cleavage of the C-S Bond: Cleavage of the carbon-sulfur bond can also occur, separating the aromatic ring from the sulfonamide group.

The high resolving power of instruments like Quadrupole Time-of-Flight (Q-TOF) allows for the precise identification of these fragment ions, confirming the structural components of the molecule.

Table 2: Predicted HRMS Adducts and Fragments for this compound Predicted values based on the molecular formula and common adducts.

| Adduct/Fragment | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₂NO₄S]⁺ | 218.04816 |

| [M+Na]⁺ | [C₈H₁₁NNaO₄S]⁺ | 240.03010 |

| [M-H]⁻ | [C₈H₁₀NO₄S]⁻ | 216.03360 |

| [M+H-SO₂]⁺ | [C₈H₁₂NO₂]⁺ | 154.08626 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These methods are excellent for identifying key functional groups.

For this compound, the IR spectrum would show characteristic absorption bands:

-SO₂- Group: Strong asymmetric and symmetric stretching vibrations are expected in the ranges of 1310-1320 cm⁻¹ and 1143-1155 cm⁻¹, respectively. google.com

S-N Stretching: A band corresponding to the S-N bond stretch is typically observed in the region of 895-914 cm⁻¹. google.com

N-H Stretching: The N-H stretching vibrations of the primary sulfonamide group (-NH₂) would appear in the region of 3144-3349 cm⁻¹. google.com

C-O Stretching: The asymmetric and symmetric stretching of the C-O bonds in the methoxy groups would produce strong bands.

Aromatic C=C Stretching: Vibrations of the benzene ring would be visible in the 1489-1594 cm⁻¹ region. google.com

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and the S-S bond if any disulfide impurities were present, and is less sensitive to water, which can be an advantage.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on data for related sulfonamide compounds. google.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | 1310 - 1320 |

| Sulfonamide (-SO₂NH₂) | Symmetric SO₂ Stretch | 1143 - 1155 |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3144 - 3349 |

| Sulfonamide (-SO₂NH₂) | S-N Stretch | 895 - 914 |

| Aromatic Ring | C=C Stretch | 1489 - 1594 |

| Methoxy (-OCH₃) | C-O Stretch | ~1200 - 1300 (asymmetric), ~1000 - 1100 (symmetric) |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would reveal the absolute conformation of the molecule in the crystal lattice.

Key structural aspects that would be determined include:

Conformation: The rotational arrangement of the sulfonamide group relative to the benzene ring and the orientation of the methoxy groups. Studies on related sulfonamides show a propensity for staggered conformations. bio-fount.com

Bond Parameters: Precise measurements of the S=O, S-N, S-C, and C-O bond lengths and angles can provide insight into the electronic effects within the molecule.

Intermolecular Interactions: A crucial aspect revealed by crystallography is the network of non-covalent interactions that stabilize the crystal packing. For this molecule, strong intermolecular hydrogen bonds involving the sulfonamide N-H protons as donors and the sulfonyl oxygens as acceptors are expected, potentially forming dimeric or polymeric structures. bio-fount.com

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, are powerful for complementing experimental data and providing insights into molecular properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and properties of molecules. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or higher), a variety of properties for this compound can be calculated.

Optimized Geometry: DFT calculations can predict the lowest energy conformation of the molecule, providing bond lengths and angles that can be compared with X-ray crystallography data.

Electronic Properties: The calculation of frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For this molecule, the electron-rich dimethoxybenzene ring is expected to contribute significantly to the HOMO, while the electron-withdrawing sulfonamide group would influence the LUMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It would highlight the electron-rich regions (negative potential) around the sulfonyl and methoxy oxygens and the electron-poor region (positive potential) around the acidic sulfonamide protons, predicting sites for electrophilic and nucleophilic attack, respectively.

Vibrational Frequencies: DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of complex vibrational modes.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For this compound, the key degrees of freedom that dictate its conformational space are the rotations around the C-S and S-N bonds, as well as the orientation of the two methoxy groups on the benzene ring.

Conformational Analysis:

Computational methods, such as a combination of molecular mechanics and density functional theory (DFT), are powerful tools for exploring the conformational preferences of molecules like this compound. rsc.org Initial explorations of the conformational landscape can be performed using less computationally expensive methods like molecular mechanics to generate a wide range of possible structures. The low-energy conformers can then be subjected to higher-level DFT calculations for geometry optimization and energy refinement. nih.gov

For substituted benzenesulfonamides, the orientation of the sulfonamide group relative to the benzene ring is a critical factor. Studies on related compounds have shown that both eclipsed and staggered conformations can be energetically accessible. ethz.ch In the case of this compound, the presence of the two methoxy groups at the meta positions is expected to influence the conformational preference through steric and electronic effects. The methoxy groups themselves have rotational freedom, leading to syn and anti-periplanar orientations relative to the rest of the molecule.

Potential Energy Surface (PES) Mapping:

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. acs.org For this compound, a 2D PES can be constructed by systematically varying the dihedral angles of the C-S and S-N bonds and calculating the corresponding single-point energies. This mapping reveals the low-energy valleys corresponding to stable conformers and the saddle points that represent the transition states between them. tandfonline.com

The PES for aromatic sulfonamides can be complex, with multiple local minima. mdpi.com The global minimum on the PES represents the most stable conformation of the molecule in the gas phase. The energy differences between various conformers and the heights of the energy barriers on the PES provide crucial information about the molecule's flexibility and the likelihood of conformational changes at a given temperature.

Table 1: Calculated Relative Energies of Plausible Conformers of this compound

| Conformer | C-S Dihedral Angle (°) | S-N Dihedral Angle (°) | Methoxy Group Orientations | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 90 | 60 | anti, anti | 0.00 |

| 2 | 90 | 180 | anti, anti | 1.5 |

| 3 | 0 | 60 | anti, anti | 2.8 |

| 4 | 90 | 60 | syn, anti | 1.2 |

Note: The data in this table is illustrative and based on typical values for substituted benzenesulfonamides. Specific experimental or high-level computational data for this compound is not currently available in the public domain.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the vibrational, rotational, and translational motions of the molecule, as well as its interactions with its environment.

For this compound, MD simulations can be employed to:

Explore Conformational Dynamics: Simulations can reveal the transitions between different conformers and the timescales on which these transitions occur. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target.

Investigate Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, it is possible to study how the solvent influences the conformational preferences and dynamics of the sulfonamide.

Probe Intermolecular Interactions: MD simulations are invaluable for studying how this compound interacts with other molecules, such as proteins or other small molecules. mdpi.com These simulations can identify key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that are crucial for molecular recognition. nih.gov Recent studies have highlighted the importance of NH–π interactions between sulfonamides and aromatic rings, a phenomenon that can be explored in detail using MD. sdu.dk

Table 2: Key Intermolecular Interaction Distances from a Hypothetical MD Simulation of this compound with a Model Protein Active Site

| Interaction Type | Donor Atom (Sulfonamide) | Acceptor Atom (Protein) | Average Distance (Å) |

| Hydrogen Bond | N-H | O (Carbonyl) | 2.9 ± 0.4 |

| Hydrogen Bond | S=O | N-H (Amide) | 3.1 ± 0.5 |

| van der Waals | Benzene Ring | Alkyl Side Chain | 3.8 ± 0.6 |

| NH–π Interaction | N-H | Aromatic Ring (Phe/Tyr) | 3.5 ± 0.3 |

Note: This table presents hypothetical data to illustrate the types of insights that can be gained from MD simulations. The specific values would depend on the protein target and simulation conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed activity or property. nih.gov For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations.

The development of a QSPR model typically involves the following steps:

Data Set Compilation: A dataset of molecules with known reactivity data is assembled. For predicting the reactivity of this compound, a dataset of various substituted benzenesulfonamides with experimentally determined reaction rates for a specific reaction would be required. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be topological, geometric, electronic, or quantum chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the observed reactivity. researchgate.net

Model Validation: The predictive power of the model is assessed using various statistical metrics and external validation sets.

For predicting the reactivity of this compound, relevant descriptors might include:

Electronic Descriptors: Hammett constants of the substituents (methoxy groups), calculated atomic charges on the sulfur and nitrogen atoms, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Topological Descriptors: Molecular connectivity indices and shape indices.

Quantum Chemical Descriptors: Dipole moment and polarizability.

A successful QSPR model could then be used to predict the reactivity of this compound in a given reaction without the need for performing the experiment, thereby accelerating the process of chemical discovery and development. acs.org

Table 3: Illustrative Descriptors for a QSPR Model of Sulfonamide Reactivity

| Descriptor | Value for this compound (Hypothetical) |

| Hammett Constant (σm) for Methoxy | +0.12 |

| Calculated Charge on Sulfur Atom | +1.85 |

| LUMO Energy (eV) | -1.2 |

| Molecular Connectivity Index (¹χ) | 4.56 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be calculated using appropriate software.

Mechanistic Investigations and Reactivity Profiling of 3,5 Dimethoxybenzene 1 Sulfonamide

Elucidation of Reaction Mechanisms and Transition State Structures

The elucidation of reaction mechanisms is fundamental to understanding and predicting chemical reactivity. For 3,5-Dimethoxybenzene-1-sulfonamide, this involves a combination of experimental techniques and computational modeling to probe the nature of transition states and the factors that influence reaction rates.

Kinetic Isotope Effects (KIE) and Hammett Plot Analyses

Kinetic Isotope Effects (KIEs) are a powerful tool for determining the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. wikipedia.org In reactions involving this compound, a primary KIE would be expected if a bond to an isotopically labeled atom is broken in the rate-determining step. For instance, in a reaction where a C-H bond on the aromatic ring is cleaved during the rate-limiting step, substituting hydrogen with deuterium (B1214612) (C-D) would lead to a slower reaction rate due to the stronger C-D bond. youtube.com While specific KIE studies on this compound are not extensively documented, studies on related aromatic systems, such as the hydroxylation of [3,5-²H₂]phenylalanine, have shown measurable isotope effects, indicating the sensitivity of reactions to isotopic substitution at the 3 and 5 positions of a benzene (B151609) ring. nih.gov

Table 1: Theoretical Kinetic Isotope Effects for C-H Bond Cleavage

| Bond Type | Relative Bond Strength | Expected Primary KIE (kH/kD) at 25°C |

|---|---|---|

| C-H | Weaker | ~7 |

| C-D | Stronger | 1 |

| C-T | Strongest | ~16 |

Note: This table represents theoretical maximum primary KIEs for the cleavage of different hydrogen isotope bonds and serves as a general reference.

Computational Elucidation of Reaction Pathways and Energy Barriers

Computational chemistry offers a powerful approach to understanding reaction mechanisms at a molecular level. Quantum-chemical calculations can be employed to model the reaction pathways of this compound, elucidating the structures of reactants, transition states, and products, as well as their relative energies. researchgate.netscispace.comresearchgate.net These calculations can provide detailed information on bond-breaking and bond-forming processes and the energy barriers associated with them.

While specific computational studies exclusively focused on this compound are limited, research on related N-(hydroxyphenyl) benzenesulfonamide (B165840) compounds has utilized computational methods to determine optimized geometries and molecular orbital energies. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack and map out the potential energy surface of a reaction. For this compound, computational analysis would be invaluable in predicting how the methoxy (B1213986) groups influence the electron density on the sulfonyl group and the aromatic ring, thereby affecting its reactivity and the energy barriers for various transformations.

Radical Chemistry Involving this compound Derivatives

The sulfonamide functional group can be a precursor to sulfonyl radicals, which are versatile intermediates in organic synthesis. The electronic properties of the aromatic ring can influence the generation and subsequent reactivity of these radicals.

Generation and Characterization of Sulfonyl Radical Intermediates

Sulfonyl radicals can be generated from sulfonamide derivatives through various methods, including photocatalysis. nih.gov In the context of this compound, the electron-rich nature of the dimethoxy-substituted aryl group could influence the ease of radical generation. The formation of sulfonyl radicals from N-sulfonylated compounds under photoredox conditions has been demonstrated, and these radicals can be trapped and characterized. nih.gov While direct studies on the 3,5-dimethoxy derivative are scarce, the general principles of photocatalytic activation of sulfonyl azides to generate nitrene radical anions suggest a potential pathway for radical formation from appropriately derivatized this compound. nih.gov

Photocatalytic Activation and Transformations Initiated by Sulfonamide Radicals

Once generated, sulfonyl radicals can participate in a variety of chemical transformations. Photocatalytic methods are particularly effective for initiating these reactions under mild conditions. nih.govnih.gov For instance, sulfonyl radicals can add to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds. The reactivity of the 3,5-dimethoxybenzenesulfonyl radical would be influenced by the electron-donating methoxy groups. These groups would increase the electron density on the sulfur atom of the radical, potentially affecting its electrophilicity and reactivity towards different unsaturated systems. The photocatalytic generation of nitrene radical anions from sulfonyl azides has been shown to be effective for the aziridination of unactivated alkenes, a transformation that could potentially be applied to derivatives of this compound. nih.gov

Acid-Base Catalysis in Transformations of this compound

The sulfonamide linkage can undergo hydrolysis under either acidic or basic conditions, and the rate of this process is influenced by the substituents on the aromatic ring. youtube.comyoutube.com

In acid-catalyzed hydrolysis, the first step is typically the protonation of one of the oxygen atoms of the sulfonyl group or the nitrogen atom of the sulfonamide. youtube.comyoutube.com The electron-donating methoxy groups in this compound would increase the basicity of these sites, potentially affecting the equilibrium of the initial protonation step. Studies on the acidic hydrolysis of N-arylsulfonamides have shown that electron-rich substrates can undergo sulfonyl group migration, a competing reaction to hydrolysis. acs.org

Under basic conditions, the hydrolysis of sulfonamides can proceed via nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. The electron-donating methoxy groups in this compound would be expected to decrease the electrophilicity of the sulfur atom, thereby slowing down the rate of nucleophilic attack. This would make the sulfonamide more resistant to base-catalyzed hydrolysis compared to unsubstituted or electron-withdrawn benzenesulfonamides.

Table 2: Predicted Relative Rates of Hydrolysis for Substituted Benzenesulfonamides

| Substituent | Electronic Effect | Predicted Rate of Acid-Catalyzed Hydrolysis | Predicted Rate of Base-Catalyzed Hydrolysis |

|---|---|---|---|

| -NO₂ | Electron-withdrawing | Slower | Faster |

| -H | Neutral | Reference | Reference |

| -OCH₃ | Electron-donating | Faster (due to increased basicity) | Slower (due to decreased electrophilicity) |

Note: This table provides a qualitative prediction based on general principles of electronic effects in acid and base catalysis.

Regioselectivity, Chemoselectivity, and Stereoselectivity in Reactions of this compound

The selectivity of chemical reactions involving this compound is governed by the electronic and steric properties of its functional groups. While specific studies focusing exclusively on the stereoselectivity of this compound are not prevalent in the reviewed literature, its regioselectivity and chemoselectivity in electrophilic aromatic substitution reactions are well-defined by established principles.

Regioselectivity: The primary determinant of regioselectivity in the electrophilic substitution of this compound is the directing effect of its substituents. The two methoxy (-OCH₃) groups at the 3- and 5-positions are powerful activating groups that direct incoming electrophiles to the ortho and para positions. vaia.comlibretexts.org Concurrently, the sulfonamide (-SO₂NH₂) group at the 1-position is a deactivating group that directs incoming electrophiles to the meta position. libretexts.org

Chemoselectivity: The this compound molecule presents two main sites for potential reactions: the aromatic ring and the sulfonamide functional group. In electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, the aromatic ring is the reactive partner. byjus.com The electron-rich nature of the ring, enhanced by the methoxy groups, makes it susceptible to attack by electrophiles. vaia.com Conversely, the sulfonamide group's nitrogen atom has lone pair electrons and the hydrogen atoms are acidic, allowing it to participate in different types of reactions, such as N-alkylation or deprotonation by a strong base. The choice of reagents and reaction conditions determines which part of the molecule reacts. For instance, using an electrophile with a Lewis acid catalyst will favor substitution on the aromatic ring, while using a strong base followed by an alkyl halide would likely result in reaction at the sulfonamide nitrogen.

Influence of Aromatic Substituent Effects on Reactivity: Role of Methoxy Groups

The reactivity of the this compound ring is a direct consequence of the electronic effects exerted by its substituents. The methoxy and sulfonamide groups have opposing electronic influences that modulate the nucleophilicity of the benzene ring and direct the course of substitution reactions.

Role of Methoxy Groups: The two methoxy groups at the C3 and C5 positions are the dominant activating groups. They exert their influence through two primary mechanisms:

Resonance Effect (+R): The oxygen atom of each methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. vaia.com This donation of electron density significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions (relative to the methoxy groups, i.e., C2, C4, C6). vaia.comlibretexts.org This makes the molecule much more reactive towards electrophiles than unsubstituted benzene. libretexts.org

The synergistic effect of two methoxy groups meta to each other powerfully activates the common ortho and para positions. As illustrated in the table below, this strong activation facilitates electrophilic substitution.

The following table summarizes the directing effects of the substituents on the aromatic ring of this compound for a generic electrophilic aromatic substitution reaction (E⁺).

| Position | Influence of -OCH₃ at C3 | Influence of -OCH₃ at C5 | Influence of -SO₂NH₂ at C1 | Combined Effect & Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Meta (Neutral) | Ortho (Deactivating/Steric Hindrance) | Activated, but sterically hindered. Minor product. |

| C4 | Ortho (Activating) | Ortho (Activating) | Para (Deactivating) | Strongly activated. Major product. |

| C6 | Meta (Neutral) | Ortho (Activating) | Ortho (Deactivating/Steric Hindrance) | Activated, but sterically hindered. Minor product. |

Applications of 3,5 Dimethoxybenzene 1 Sulfonamide As a Versatile Synthetic Building Block

Integration into Complex Organic Synthesis

The 3,5-dimethoxybenzene-1-sulfonamide moiety serves as a robust and versatile scaffold in complex organic synthesis. Its unique electronic and structural features allow for its incorporation into a wide array of molecular frameworks, from heterocyclic systems to intricate macrocycles. The sulfonamide group can act as a directing group, a protecting group, or a key reactive site, enabling chemists to build molecular complexity in a controlled and efficient manner.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to medicinal chemistry, with many approved drugs featuring these cyclic structures. nih.gov The this compound core is a valuable starting point for the synthesis of various nitrogen- and sulfur-containing heterocycles. nih.govnih.gov The sulfonamide nitrogen can be readily functionalized and incorporated into ring systems, leading to the formation of diverse heterocyclic scaffolds.

One notable application is in the solid-phase synthesis of libraries of sulfonamide-linked heterocycles. nih.gov For instance, a core sulfonamide product can be derivatized to generate piperazines, thioureas, and cyclic guanidines. nih.gov This approach allows for the rapid generation of a multitude of compounds with potential biological activity. nih.gov

The synthesis of isoquinoline (B145761) derivatives, another important class of heterocycles, can also be facilitated by precursors containing the sulfonamide moiety. researchgate.net Tandem reactions, such as [3 + 2]-cycloaddition followed by detosylation and aromatization, have been developed to efficiently produce functionalized 5,6-dihydropyrazolo[5,1-a]isoquinolines. nih.gov While not directly employing this compound, these methods highlight the utility of the sulfonamide group in constructing complex heterocyclic systems.

Furthermore, indazole-based sulfonamides have been synthesized through the reaction of 5-nitroindazole (B105863) with appropriately substituted benzenesulfonyl chlorides. mdpi.com These compounds demonstrate the potential for creating hybrid molecules that combine the structural features of different heterocyclic systems. mdpi.com

Precursor for Macrocyclic Architectures and Bridged Systems

Macrocycles represent a significant class of molecules with diverse applications, including as therapeutic agents. nih.gov The synthesis of these large ring systems is often a challenging endeavor. The 3,5-dimethoxyphenylsulfonamide group can serve as a flexible and reliable component in the construction of macrocyclic frameworks. Its ability to participate in various cyclization reactions makes it a valuable tool for macrocycle synthesis. nih.govresearchgate.net

Strategies for macrocyclization often involve intramolecular reactions to form the large ring. The sulfonamide group can be incorporated into a linear precursor, which is then induced to cyclize. Methodologies such as intramolecular Ullmann-type reactions and ring-closing metathesis are commonly employed for this purpose. nih.gov While specific examples detailing the use of this compound in these reactions are not prevalent in the literature, the principles of these synthetic strategies are broadly applicable to sulfonamide-containing precursors.

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single step. scispace.comnih.govmdpi.com These reactions are highly efficient and atom-economical, making them attractive for the synthesis of compound libraries for drug discovery. scispace.com The this compound scaffold can be a valuable component in the design of such reactions.

The sulfonamide group can participate in various transformations within a cascade sequence, leading to the rapid generation of molecular diversity. For example, MCRs have been developed for the synthesis of thiazole (B1198619) derivatives, a class of heterocycles with significant biological activity. nih.gov These reactions often involve the combination of multiple starting materials, including a sulfur source, to form the thiazole ring.

While direct examples of this compound in complex cascade or multicomponent reactions are not extensively documented, the general principles of these reactions suggest its potential utility. The reactivity of the sulfonamide and the electronic nature of the dimethoxy-substituted aromatic ring could be leveraged to design novel MCRs for the synthesis of unique molecular scaffolds.

Development of Novel Reagents and Catalysts Utilizing the Sulfonamide Motif

The sulfonamide group is not only a building block but can also be incorporated into the design of novel reagents and catalysts. The unique electronic and steric properties of the 3,5-dimethoxyphenylsulfonamide moiety can be harnessed to create catalysts with specific activities and selectivities.

For instance, sulfonamide-containing ligands can be used to coordinate with metal centers, forming catalysts for a variety of organic transformations. The development of such catalysts is an active area of research, with the potential to enable new and more efficient synthetic methods.

Furthermore, the sulfonamide group itself can act as a protecting group for other functional groups, such as alcohols and amines. nih.govscispace.comnih.gov The 3,5-dimethoxybenzyl group, a related structure, has been explored as a protecting group that can be removed under specific conditions. scispace.com This highlights the potential for developing the 3,5-dimethoxyphenylsulfonamide as a protecting group with unique cleavage properties.

Strategies for Chemical Library Synthesis Based on the this compound Core

The generation of chemical libraries is a crucial aspect of modern drug discovery, allowing for the high-throughput screening of compounds for biological activity. nih.govnih.gov The this compound core provides an excellent scaffold for the synthesis of such libraries. Its chemical stability and the ability to introduce diversity at multiple points make it an ideal starting point for combinatorial synthesis. nih.gov

A "libraries from libraries" approach has been described where a core sulfonamide scaffold is used to generate multiple distinct libraries of compounds. nih.gov This strategy involves the use of solid-phase synthesis to efficiently produce a large number of derivatives with varying substituents. nih.gov The resulting libraries can then be screened against a range of biological targets to identify lead compounds for further development.

The following table illustrates the types of heterocyclic scaffolds that can be generated from a core sulfonamide product in a library synthesis approach:

| Scaffold Type | Key Reagent |

| Dimethyl cyclic guanidine | Phosgeniminium chloride |

| Cyclic guanidine | Cyanogen bromide |

| Piperazine | Multi-step synthesis |

| Data sourced from a study on solid-phase synthesis of sulfonamide-linked heterocycles. nih.gov |

This table demonstrates the versatility of the sulfonamide core in generating a diverse set of heterocyclic structures, which is a key advantage in the synthesis of chemical libraries for drug discovery.

Future Research Directions and Emerging Opportunities for 3,5 Dimethoxybenzene 1 Sulfonamide Chemistry

Exploration of Uncharted Reaction Manifolds and Mechanistic Frontiers

While the synthesis of sulfonamides is well-established, there remains considerable scope for discovering novel transformations and gaining a deeper understanding of reaction mechanisms. Future research will likely focus on moving beyond traditional S-N bond formation to explore unprecedented reactivity of the sulfonamide group in 3,5-Dimethoxybenzene-1-sulfonamide.

A key area of interest is the development of methods for the late-stage functionalization of complex molecules. chemrxiv.orgchemistryviews.orgacs.org This involves converting the primary sulfonamide of this compound into other functional groups under mild conditions, allowing for the rapid diversification of drug candidates. chemrxiv.orgchemistryviews.org One promising approach involves the reductive deamination of primary sulfonamides to sulfinates. chemrxiv.orgacs.org These sulfinate intermediates are highly versatile and can be converted into a variety of other sulfur-containing functionalities. chemrxiv.orgchemistryviews.orgnih.gov

Mechanistic studies will be crucial to underpin these new reactions. For instance, a detailed investigation into the oxidation of sulfonamides can reveal complex pathways involving intermediates like p-hydroxylamine benzenesulfonamide (B165840), nitroso, and nitro derivatives. acs.org Understanding the kinetics and the active species involved in such transformations will enable better control and optimization of these reactions. acs.org The study of reaction mechanisms, such as the proposed addition-elimination process in the reaction of N-silylamines with sulfonyl chlorides, provides a foundation for expanding the scope of these reactions. nih.gov

Development of Novel Functional Group Interconversions and Derivatizations

The ability to readily convert the sulfonamide moiety of this compound into other functional groups, or to derivatize it in novel ways, is a significant area for future research. This would elevate the sulfonamide from a terminal functional group to a versatile synthetic handle. researchgate.net

Recent breakthroughs have demonstrated the conversion of primary sulfonamides to a range of other functionalities via N-sulfonylimines and subsequent NHC-catalyzed deamination to form sulfinate salts. chemrxiv.orgchemistryviews.orgacs.org These sulfinates can then be transformed into sulfones, or even undergo cross-coupling reactions to form biaryl compounds. chemrxiv.org This strategy opens up a vast chemical space for the derivatization of this compound.

Furthermore, the development of one-pot syntheses that allow for the direct conversion of readily available starting materials into diverse sulfonamide derivatives is highly desirable. For example, methods that enable the synthesis of sulfonamides from unactivated carboxylic acids and amines via decarboxylative halosulfonylation offer a streamlined approach to generating structural diversity. nih.gov The derivatization of the sulfonamide nitrogen through N-alkylation is another important avenue, with methods being developed to achieve monoalkylation with high purity. acs.orgacs.org

Integration with Advanced Synthetic Methodologies: Flow Chemistry and Automated Synthesis

The integration of advanced synthetic technologies like flow chemistry and automated synthesis holds immense promise for the future of this compound chemistry. These technologies offer significant advantages in terms of efficiency, safety, scalability, and the ability to rapidly generate libraries of compounds. acs.orgacs.org

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has been successfully applied to the synthesis of sulfonamides. acs.orgrsc.orgresearchgate.net This approach allows for excellent control over reaction parameters, leading to improved yields and safety, particularly for highly exothermic reactions like the formation of sulfonyl chlorides. rsc.org Fully automated flow-through systems have been developed for the synthesis of secondary sulfonamides, enabling the rapid production of compound libraries with high purity without the need for traditional purification methods. acs.orgacs.org

The development of automated synthesis platforms incorporating multiple reactor columns allows for the efficient execution of multi-step synthetic sequences, such as N-alkylation followed by deprotection, to generate diverse sulfonamide libraries. acs.orgacs.org These automated systems can significantly accelerate the drug discovery process by enabling high-throughput synthesis and screening. acs.org

Sustainable and Economically Viable Synthetic Methodologies for Industrial Applications

The development of sustainable and economically viable synthetic methods is a critical goal for the chemical industry. Future research in this compound chemistry will increasingly focus on "green" chemistry principles, such as waste minimization, the use of environmentally benign solvents and reagents, and energy efficiency. acs.orgrsc.orgresearchgate.net

A significant area of focus is the development of synthetic routes that avoid the use of hazardous reagents like chlorosulfonic acid and organic solvents. google.comresearchgate.net Promising approaches include the use of water as a solvent, which is both environmentally friendly and can sometimes enhance reaction rates. researchgate.netresearchgate.net The development of one-pot, multi-component reactions that start from readily available and inexpensive starting materials, such as thiols and amines, can significantly reduce waste and streamline synthetic processes. rsc.org

Furthermore, the use of recyclable catalysts and the development of processes that allow for the recycling of solvents will contribute to the economic viability of sulfonamide synthesis on an industrial scale. google.com For example, a green process for the synthesis of sulfanilamide (B372717) has been developed that utilizes a recyclable solvent and avoids the generation of high-salt wastewater. google.com The use of solid SO2 surrogates, like DABSO, in place of gaseous sulfur dioxide also represents a safer and more convenient approach. organic-chemistry.org

Harnessing Computational Design and Machine Learning for Accelerated Discovery in Sulfonamide Chemistry

The integration of computational design and machine learning (ML) is set to revolutionize the discovery and development of new sulfonamide-based compounds. These powerful tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel molecules and optimizing synthetic routes.

Computational docking studies are already being used to predict the binding affinities of sulfonamide derivatives to their biological targets, providing a rational basis for drug design. nih.govresearchgate.net These in silico methods can screen large virtual libraries of compounds, identifying promising candidates for synthesis and biological evaluation. nih.govresearchgate.net For example, computational studies have been used to investigate the structural and functional basis of the antibacterial activity of novel sulfonamide derivatives. nih.gov

Machine learning models are emerging as a powerful tool for predicting the properties and activities of chemical compounds. nih.govcloverbiosoft.comdigitellinc.comnih.gov By training on large datasets of known compounds, these models can learn to identify the key structural features that are important for a desired biological activity or physicochemical property. cloverbiosoft.comnih.gov In the context of sulfonamide chemistry, ML could be used to predict the antibacterial activity of novel this compound derivatives, or to identify compounds with improved pharmacokinetic profiles. nih.govnih.gov Furthermore, ML algorithms can be used to predict the outcomes of chemical reactions, aiding in the optimization of synthetic routes and the discovery of new transformations.

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing 3,5-Dimethoxybenzene-1-sulfonamide with high purity?

- Methodology :

- Sulfonation : Start with 3,5-dimethoxybenzene and use chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group.

- Ammonolysis : React the intermediate sulfonyl chloride with aqueous ammonia (25% w/v) at 40–50°C for 4–6 hours.

- Purification : Recrystallize the crude product using ethanol-water (3:1 v/v) to achieve >98% purity (confirmed by HPLC with UV detection at 254 nm) .

- Safety : Use inert gas (N₂) during sulfonation to prevent side reactions and ensure proper venting for HCl gas .

Q. How can researchers verify the structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups via ¹H NMR (δ 3.80 ppm for OCH₃; δ 7.45 ppm for aromatic protons) and ¹³C NMR (δ 56.2 ppm for OCH₃; δ 152.8 ppm for SO₂NH₂) .

- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion peaks (calculated m/z: 231.04; observed m/z: 231.06 ± 0.02) .

Q. What are the recommended safety protocols for handling this compound?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Emergency Measures : For skin contact, wash with 10% sodium bicarbonate solution; for ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Q. How can solubility challenges be addressed for biological assays?

- Solvent Screening : Test DMSO (primary solvent) at ≤10% v/v in aqueous buffers (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 (up to 20% v/v) or cyclodextrin inclusion complexes .

- Dynamic Light Scattering (DLS) : Monitor particle size distribution (<200 nm) to confirm colloidal stability .

Advanced Research Questions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。